

T0901317: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthetic Liver X Receptor (LXR) agonist, **T0901317**. It covers the compound's chemical structure, physicochemical and pharmacological properties, detailed experimental protocols, and its impact on key signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of pharmacology, metabolic diseases, oncology, and neurodegenerative disorders.

Chemical Structure and Physicochemical Properties

T0901317, with the systematic name N-(2,2,2-trifluoroethyl)-N-[4-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]phenyl]benzenesulfonamide, is a potent non-steroidal agonist of Liver X Receptors. Its chemical and physical properties are summarized in the table below.



Property	Value	
CAS Number	293754-55-9	
Molecular Formula	C17H12F9NO3S	
Molecular Weight	481.33 g/mol	
Appearance	White to off-white solid	
Solubility	Soluble in DMSO (to 100 mM) and ethanol (to 100 mM). Insoluble in water.	
Purity	Typically >98% by HPLC	
Storage	Store at -20°C for long-term stability.	

Pharmacological Properties

T0901317 is a well-characterized LXR agonist with a complex pharmacological profile that includes activity at other nuclear receptors.



Parameter	Value	
Primary Target	Liver X Receptor (LXR) α and β	
EC50 for LXRα	~20-50 nM	
EC50 for LXRβ	~50 nM	
Off-Target Activity	- Farnesoid X Receptor (FXR) agonist (EC $_{50}$ ~5 μ M) - Retinoid X Receptor (RXR) inverse agonist - ROR α and ROR γ dual inverse agonist (Ki = 132 nM and 51 nM, respectively)	
Mechanism of Action	Binds to and activates LXRs, which then form heterodimers with RXR. This complex binds to LXR response elements (LXREs) on target genes, regulating their transcription.	
Key Biological Effects	- Upregulates genes involved in reverse cholesterol transport (e.g., ABCA1, ABCG1) Modulates fatty acid and glucose metabolism Exhibits anti-inflammatory properties Suppresses proliferation and induces apoptosis in various cancer cell lines Reduces amyloid-β production in models of Alzheimer's disease.	

Absorption, Distribution, Metabolism, and Excretion (ADME) Profile

Pharmacokinetic studies in mice have provided insights into the ADME properties of **T0901317**. After intraperitoneal administration of a 20 mg/kg dose, the following parameters were observed[1]:

Parameter	Serum	Liver	Brain
T _{max} (hours)	1.5	1.5	4
t ₁ / ₂ (hours)	4.9	3.3	4.5



T0901317 is orally active and its anti-atherogenic effects have been shown to correlate with its plasma concentration.[2][3] However, its use can lead to hyperlipidemia and hepatic steatosis, which are important considerations for in vivo studies.[4]

Key Signaling Pathways Modulated by T0901317

T0901317 exerts its biological effects through the modulation of several key intracellular signaling pathways.

LXR Signaling Pathway

As a potent LXR agonist, **T0901317** directly activates the LXR signaling cascade, a central regulator of cholesterol, fatty acid, and glucose homeostasis.



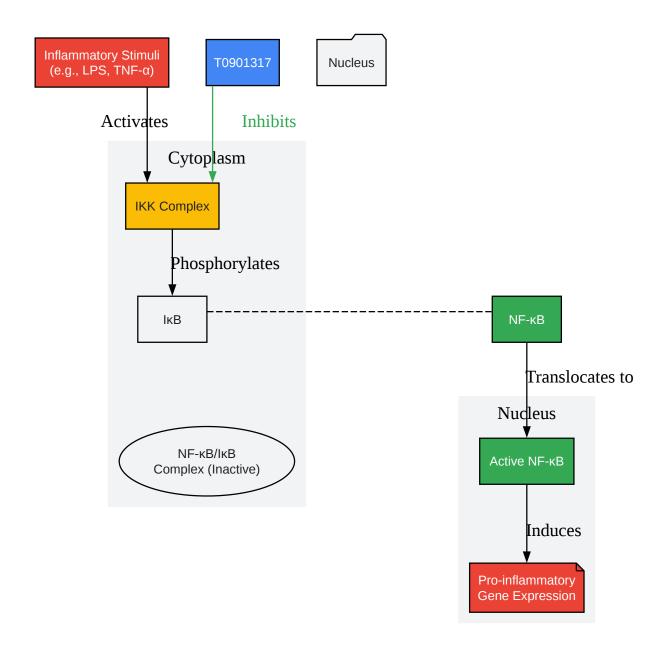
Click to download full resolution via product page

LXR Signaling Pathway Activation by **T0901317**.

NF-kB Signaling Pathway

T0901317 has been shown to exert anti-inflammatory effects by inhibiting the pro-inflammatory NF-κB signaling pathway.[5]





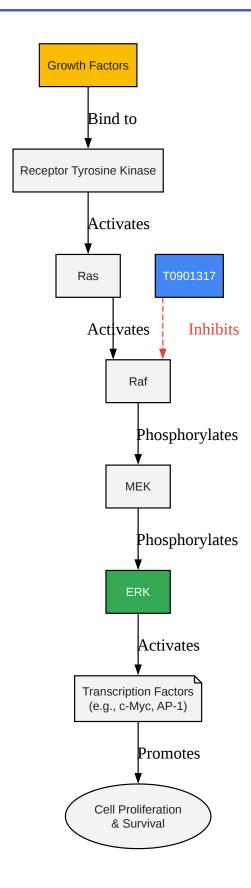
Click to download full resolution via product page

Inhibition of NF-κB Signaling by **T0901317**.

ERK/MAPK Signaling Pathway

T0901317 can also influence the ERK/MAPK pathway, which is involved in cell proliferation, differentiation, and survival.





Click to download full resolution via product page



Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Oil Red O Stain [bio-protocol.org]
- 2. umassmed.edu [umassmed.edu]
- 3. T-0901317, a synthetic liver X receptor ligand, inhibits development of atherosclerosis in LDL receptor-deficient mice PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 5. Liver X receptor α activation with the synthetic ligand T0901317 reduces lung injury and inflammation after hemorrhage and resuscitation via inhibition of the NF-κB pathway PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [T0901317: A Comprehensive Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1681857#t0901317-chemical-structure-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com